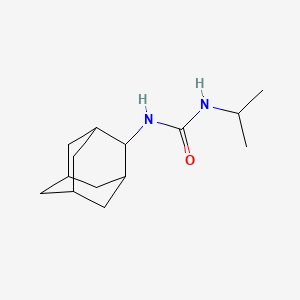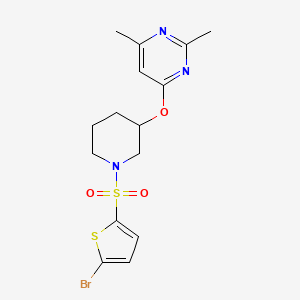![molecular formula C13H22ClNO3 B2816522 Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride CAS No. 2225141-71-7](/img/structure/B2816522.png)
Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4'-piperidine]-1-carboxylate hydrochloride is a complex organic compound characterized by its bicyclic structure and functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane core. One common approach is the use of photochemical reactions to create the spirocyclic structure. The reaction conditions often require precise control of temperature, light exposure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale photochemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the ester and hydroxyl groups makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, the compound has been studied for its potential biological activity. It may be used as a probe to investigate biological pathways or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and advanced polymers. Its unique properties can enhance the performance and functionality of various industrial products.
作用機序
The mechanism by which Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride
Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate
Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate chloride
Uniqueness: Ethyl 4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4'-piperidine]-1-carboxylate hydrochloride stands out due to its specific structural features, such as the presence of the methyl group at the 4-position and the hydrochloride salt form
特性
IUPAC Name |
ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-3-16-10(15)12-8-11(2,9-12)17-13(12)4-6-14-7-5-13;/h14H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHKSUXCALZMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCNCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2816439.png)
![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2816440.png)
![N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE](/img/structure/B2816441.png)



![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)






![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B2816462.png)
